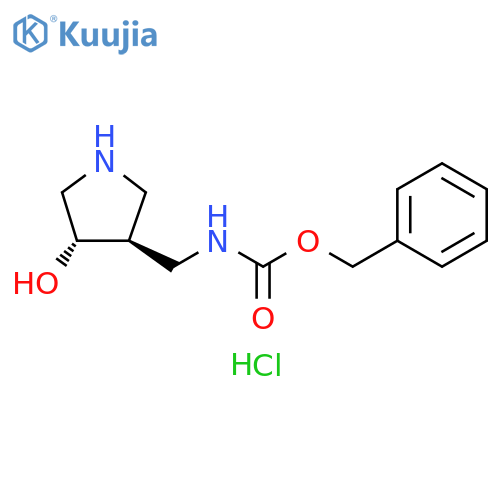Cas no 1951444-34-0 (hydrochloride)

hydrochloride 化学的及び物理的性質
名前と識別子
-
- Benzyl N-[[(3R,4R)-4-hydroxypyrrolidin-3-yl]methyl]carbamate
- hydrochloride
-
- インチ: 1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12+;/m0./s1
- InChIKey: CLNWZAAHQLZEMU-ZVWHLABXSA-N
- ほほえんだ: C([C@@H]1CNC[C@H]1O)NC(=O)OCC1C=CC=CC=1.Cl
hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD438609-1g |
Benzyl ((trans-4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride |
1951444-34-0 | 97% | 1g |
¥11808.0 | 2023-03-12 | |
| Chemenu | CM513215-1g |
Benzyl ((trans-4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride |
1951444-34-0 | 97% | 1g |
$1640 | 2023-03-10 |
hydrochloride 関連文献
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
hydrochlorideに関する追加情報
Comprehensive Analysis of Hydrochloride (CAS No. 1951444-34-0): Properties, Applications, and Industry Trends
The compound with CAS No. 1951444-34-0, commonly referred to as hydrochloride, is a chemically significant derivative widely utilized in pharmaceutical and research applications. Its unique molecular structure, characterized by the addition of a hydrochloric acid moiety, enhances solubility and bioavailability, making it a preferred form for many active ingredients. This article delves into the scientific properties, industrial relevance, and emerging trends surrounding this compound, addressing frequently searched queries such as "hydrochloride solubility", "CAS 1951444-34-0 uses", and "hydrochloride vs. freebase".
One of the most discussed topics in modern pharmacology is the optimization of drug formulations for improved efficacy. The hydrochloride form of compounds like CAS 1951444-34-0 plays a pivotal role in this context. Researchers often highlight its advantages in enhancing dissolution rates, a critical factor for oral medications. Recent studies, particularly those focused on high-throughput screening and drug delivery systems, emphasize the importance of salt forms like hydrochloride in achieving consistent therapeutic outcomes. This aligns with trending searches such as "how does hydrochloride improve drug absorption?" and "benefits of hydrochloride salts in medicine".
From a synthetic chemistry perspective, the preparation of CAS 1951444-34-0 involves precise stoichiometric control to ensure the formation of the desired hydrochloride salt. Analytical techniques like HPLC and X-ray crystallography are routinely employed to verify purity and crystal structure, topics frequently explored in academic forums and search engines. Industry professionals also inquire about "scale-up challenges for hydrochloride synthesis" and "regulatory guidelines for hydrochloride APIs", reflecting the compound's commercial significance.
Environmental and sustainability considerations are increasingly shaping chemical research, and hydrochloride derivatives are no exception. Innovations in green chemistry aim to minimize waste during the production of compounds like CAS 1951444-34-0. Searches for "eco-friendly hydrochloride synthesis" and "solvent recovery in salt formation" underscore this shift. Furthermore, advancements in continuous manufacturing technologies are being adapted to streamline hydrochloride production, addressing both cost-efficiency and environmental impact.
In conclusion, CAS No. 1951444-34-0 (hydrochloride) represents a critical intersection of chemistry, medicine, and technology. Its applications span from foundational drug development to cutting-edge formulations, while industry trends emphasize sustainability and process optimization. By addressing key search terms like "hydrochloride stability studies" and "CAS 1951444-34-0 suppliers", this overview provides a holistic perspective tailored to both researchers and commercial stakeholders.
1951444-34-0 (hydrochloride) 関連製品
- 2228048-37-9(tert-butyl 3-(1R)-1-amino-2-hydroxyethylpiperidine-1-carboxylate)
- 1216046-88-6({2,3-Dimethylimidazo1,2-apyridin-7-yl}methanamine)
- 1993189-05-1(1-(5-Bromopyridin-3-YL)cyclopropan-1-amine hydrochloride)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)
- 1250046-73-1(1-methyl-N-1-(1-methyl-1H-pyrazol-4-yl)ethyl-1H-pyrazol-4-amine)
- 1806412-04-3(1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one)
- 58861-53-3(2-(4-Fluorophenyl)pyridine)
- 2137996-90-6(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(pentan-2-yl)acetamide)
- 2098031-51-5(4,6-dimethyl-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride)
- 1806851-72-8(Ethyl 5-(bromomethyl)-2-cyano-3-(difluoromethyl)pyridine-4-carboxylate)




